2-Bromo-4-chlorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

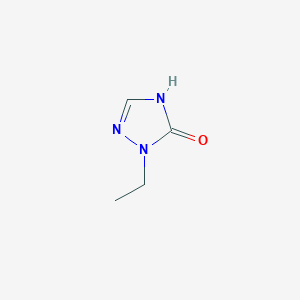

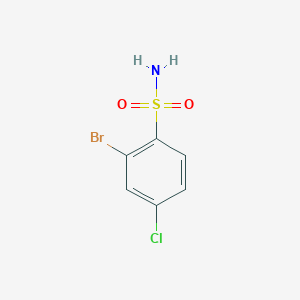

2-Bromo-4-chlorobenzenesulfonamide is a chemical compound with the empirical formula C6H5BrClNO2S . It is a derivative of benzenesulfonamide, which is a class of organic compounds that contain a sulfonamide group attached to a benzene ring .

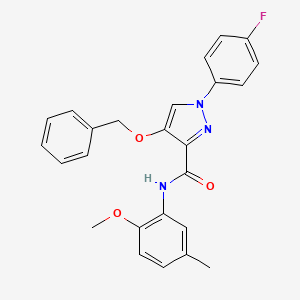

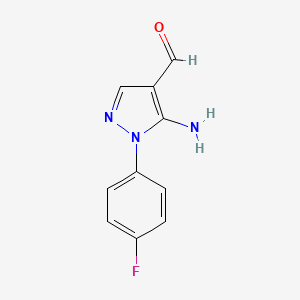

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a sulfonamide group (-SO2NH2), a bromine atom, and a chlorine atom attached to it . The molecular weight of the compound is 270.53 g/mol .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 172-176 °C . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Analytical Applications

2-Bromo-4-chlorobenzenesulfonamide and related compounds have been employed in various analytical applications. For instance, aromatic sulfonyl haloamines like chloramine-B and bromamine-T, which are chemically related to this compound, have been used as analytical reagents. They are effective in estimating substances like indigocarmine in solutions, with the oxidized product, isatinsulfonate, being estimated spectrophotometrically (Mahadevappa et al., 1981).

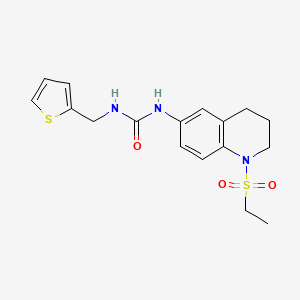

Synthesis and Biological Screening

A study on the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide reported the preparation of various derivatives with potential biological applications. These compounds exhibited moderate to good activities against Gram-negative and Gram-positive bacteria, and also showed enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

Applications in Cancer Treatment

In the field of cancer treatment, especially in photodynamic therapy, compounds related to this compound have shown promise. A study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating their potential as Type II photosensitizers due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, which are important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Structural and Spectroscopic Studies

Structural properties of para-halogen benzenesulfonamides, including this compound, have been studied using techniques like Hartree–Fock and density functional theory. These studies help in understanding the effects of halogen substituents on the characteristic bands in the spectra of these compounds (Karabacak et al., 2009).

Mechanism of Action

Target of Action

2-Bromo-4-chlorobenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting this pathway, sulfonamides disrupt the production of essential components for bacterial DNA synthesis, leading to the bacteriostatic effect .

Pharmacokinetics

They are distributed widely in the body, metabolized in the liver, and excreted primarily in the urine .

Result of Action

The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth and replication . This is achieved through the disruption of folic acid synthesis, which is essential for bacterial DNA production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism .

properties

IUPAC Name |

2-bromo-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRGJJSXZBOHIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2363759.png)

![4-methoxy-1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2363762.png)

![4-(3-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2363764.png)

![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2363771.png)